4,6-Dimethoxybenzofuran-3(2H)-one
Overview
Description
4,6-Dimethoxybenzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features two methoxy groups at the 4 and 6 positions and a lactone ring at the 3 position, making it an interesting subject for various chemical and biological studies.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4,6-Dimethoxybenzofuran-3(2H)-one are largely determined by its interactions with various biomolecules. For instance, molecular docking simulation studies have shown that it interacts with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The nature of these interactions is largely determined by the structure of the compound, with the 2′-OH and the derivatisation pattern of 4′-OH playing a crucial role .
Cellular Effects
This compound has been found to exhibit cytotoxicity against various carcinoma cell lines . It influences cell function by interacting with key cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with CDK2, thereby potentially affecting cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxybenzofuran-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethoxyphenol with 1-ethynyl-4-methoxybenzene under specific conditions to form the benzofuran ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or other positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
4,6-Dimethoxybenzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzofuran derivatives.
Biology: The compound has shown potential antibacterial activity against various microbial species.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,6-Dimethoxybenzofuran-3(2H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes . Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3-yl-methanone: This compound has similar structural features but includes an additional methoxyphenyl group.
2,4-Dimethoxybenzofuran: Lacks the lactone ring but shares the methoxy groups at the 2 and 4 positions.
Benzofuran-3(2H)-one: The parent compound without the methoxy groups.
Uniqueness
4,6-Dimethoxybenzofuran-3(2H)-one is unique due to its specific substitution pattern and the presence of the lactone ring
Properties
IUPAC Name |
4,6-dimethoxy-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-6-3-8(13-2)10-7(11)5-14-9(10)4-6/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQJNUVFRZIYBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CO2)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345722 | |
Record name | 4,6-Dimethoxycoumaranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4225-35-8 | |
Record name | 4,6-Dimethoxycoumaranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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